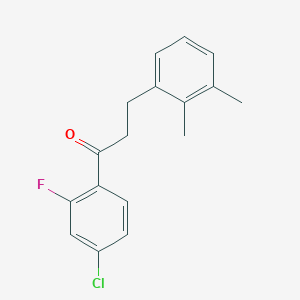

4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone

説明

特性

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBADRUAAHPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644648 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-21-0 | |

| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes

The primary synthetic approach to 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone is based on Friedel-Crafts acylation , a well-established method for forming aromatic ketones. The key steps include:

-

- 4-chloro-3-fluorobenzoyl chloride (acyl chloride derivative)

- 2,3-dimethylphenyl aromatic compound or its organometallic derivative (e.g., Grignard reagent)

-

- Lewis acid catalysts such as aluminum chloride (AlCl3) are employed to activate the acyl chloride and facilitate electrophilic aromatic substitution.

-

- Anhydrous environment to prevent hydrolysis of acyl chloride.

- Controlled temperature, typically maintained below ambient or slightly elevated (0–5 °C to room temperature) to optimize yield and minimize side reactions.

- Use of inert solvents such as dichloromethane or carbon disulfide to dissolve reactants and maintain reaction homogeneity.

-

- The acyl chloride reacts with the aromatic ring of the 2,3-dimethylphenyl moiety under Lewis acid catalysis, forming the ketone linkage at the 3-position of the propiophenone backbone.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is predominant, alternative methods may include:

Organometallic Coupling Reactions:

- Use of Grignard reagents derived from 2,3-dimethylphenyl bromides reacting with 4-chloro-3-fluorobenzoyl chloride.

- Suzuki-Miyaura cross-coupling could be explored for related derivatives but is less common for propiophenone synthesis.

Halogenation and Subsequent Functionalization:

- Starting from halogenated propiophenones, selective substitution reactions can introduce the chloro and fluoro groups at desired positions.

Industrial Scale Production

-

- Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety.

- Automated reagent addition and temperature control systems ensure reproducibility and high purity.

-

- Post-reaction mixtures are purified by recrystallization or chromatographic techniques (e.g., column chromatography using hexane/ethyl acetate gradients) to isolate the target compound with high purity.

Reaction Conditions and Yield Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Prevents hydrolysis of acyl chloride |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Molar Ratios | Acyl chloride : aromatic compound = 1:1 to 1:1.2 | Slight excess of aromatic compound may improve yield |

| Work-up | Quenching with ice-water, extraction | Neutralization of catalyst and removal of by-products |

| Purification | Recrystallization or column chromatography | Ensures high purity for research or industrial use |

Research Findings and Analytical Characterization

-

- High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms the substitution pattern and integrity of the aromatic ketone.

- Single-crystal X-ray diffraction studies provide detailed 3D structural information, confirming the positions of chloro and fluoro substituents and the dimethylphenyl group.

- Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation consistent with the target compound.

-

- Reported yields for similar compounds synthesized via Friedel-Crafts acylation range from 65% to 85%, depending on reaction conditions and purification efficiency.

- Purity levels exceeding 98% are achievable with optimized recrystallization and chromatographic methods.

Comparative Data Table of Related Propiophenone Derivatives

| Compound Name | Key Substituents | Synthetic Method | Catalyst | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| This compound | 4'-Cl, 2'-F, 2,3-dimethylphenyl | Friedel-Crafts acylation | AlCl3 | 70–80 | Recrystallization, chromatography |

| 4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone | 4'-Cl, 2'-F, 2,4-dimethylphenyl | Friedel-Crafts acylation | AlCl3 | 65–75 | Chromatography |

| 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone | 2'-Cl, 4'-F, 2,6-dimethylphenyl | Friedel-Crafts acylation | AlCl3 | 68–78 | Recrystallization |

| 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | 2'-Cl, 4'-F, 3,4-dimethylphenyl | Friedel-Crafts acylation | AlCl3 | 70–85 | Chromatography |

化学反応の分析

Types of Reactions

4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

科学的研究の応用

4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one

- CAS Number : 7454-76-4 (discontinued product)

- Molecular Formula : C₁₇H₁₅ClFO

- Molecular Weight : 291.75 g/mol

Structural Features :

- A propiophenone backbone with a 4′-chloro and 2′-fluoro substitution on the aromatic ring.

- A 2,3-dimethylphenyl group attached to the ketone-bearing carbon.

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position Effects: The position of halogens (Cl, F) significantly influences reactivity. For example, 2′-fluoro substitution in the target compound may enhance metabolic stability compared to 3′- or 4′-fluoro analogs .

Dichloro analogs (e.g., 2′,4′-Dichloro-3-phenylpropiophenone) exhibit higher electrophilicity, making them more reactive in nucleophilic substitution reactions .

Biological and Industrial Relevance: Fluorinated analogs (e.g., 4′-Fluoro-3-(3-methoxyphenyl)propiophenone) are often explored in drug discovery due to fluorine’s ability to modulate bioavailability and binding affinity .

生物活性

4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone (CAS No. 898793-16-3) is a synthetic organic compound belonging to the class of fluoropropiophenones. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer mechanisms and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClF O |

| Molecular Weight | 290.77 g/mol |

| CAS Number | 898793-16-3 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and interactions with biological receptors.

Anticancer Mechanisms

-

Inhibition of Cancer Cell Growth :

- Research indicates that derivatives of fluoropropiophenones demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation .

- A study highlighted that certain derivatives exhibited strong antiproliferative activity against breast cancer cells (SKBR-3) with IC50 values as low as 2 nM, suggesting effective induction of apoptosis through caspase activation pathways .

- Mechanistic Insights :

Receptor Interactions

This compound has also been evaluated for its interaction with G protein-coupled receptors (GPCRs):

- GPR55 Agonist Activity :

Case Study: Anticancer Activity

In a systematic investigation of fluoropropiophenone derivatives, researchers synthesized multiple analogs and evaluated their biological activities. The study found that modifications at the phenyl ring significantly influenced the compounds' potency against cancer cells. Notably:

- Compound Variants : Substituents such as methyl and chloro groups enhanced the inhibitory effects on cancer cell lines.

- Mechanism of Action : The compounds were observed to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase pathway activation.

Table: Summary of Biological Activity Data

| Compound Variant | IC50 (nM) | Targeted Cell Line | Mechanism of Action |

|---|---|---|---|

| 4'-Chloro-3-DMPP | 2 | SKBR-3 | Apoptosis via caspase activation |

| Methyl-substituted | <1 | Various | Inhibition of Hsp27 |

| Trifluoromethyl variant | 35 | MCF7 | GPR55 agonist activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。